molecular formula C15H11NO3 B5715304 methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate

methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No. B5715304
M. Wt: 253.25 g/mol
InChI Key: ZHGLBEHYMJRBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is a chemical compound that belongs to the pyrroloquinoline series. It has gained significant attention in the scientific community due to its potential applications in drug discovery, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is not fully understood. However, it is believed to act by inhibiting enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is its high yield and purity, making it suitable for further research. However, its limited solubility in aqueous solutions may pose a challenge in some lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of research is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. Its synthesis method is straightforward, and it has shown promising results in scientific research for its potential application in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate involves the reaction of 3-formylpyrrole and methyl anthranilate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or chloroform. The product is obtained in high yield and purity, making it suitable for further research.

Scientific Research Applications

Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate has shown promising results in scientific research for its potential application in drug discovery. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Research has also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)14-8-11(9-17)13-7-6-10-4-2-3-5-12(10)16(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLBEHYMJRBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2N1C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate

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